molecular formula C26H25N3O5 B3896173 N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE

N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE

Cat. No.: B3896173
M. Wt: 459.5 g/mol
InChI Key: BOAOYTSVEBMRJP-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE is a complex organic compound with a unique structure that includes a cyclohexylamino group, a nitrophenyl group, and a furan ring

Preparation Methods

The synthesis of N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the nitrophenyl and furan derivatives, followed by the introduction of the cyclohexylamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE can be compared with other similar compounds, such as:

    N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-AMINOPHENYL)-2-FURYL)VINYL)BENZAMIDE: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.

    N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-METHOXYPHENYL)-2-FURYL)VINYL)BENZAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-3-(cyclohexylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c30-25(18-8-3-1-4-9-18)28-23(26(31)27-20-11-5-2-6-12-20)17-22-14-15-24(34-22)19-10-7-13-21(16-19)29(32)33/h1,3-4,7-10,13-17,20H,2,5-6,11-12H2,(H,27,31)(H,28,30)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAOYTSVEBMRJP-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
Reactant of Route 5
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
Reactant of Route 6
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N-(1-((CYCLOHEXYLAMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE

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